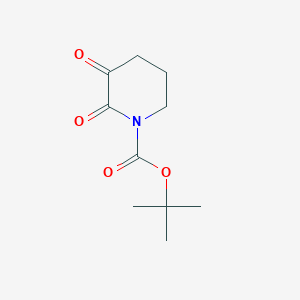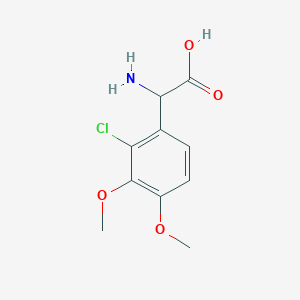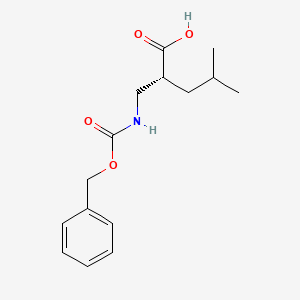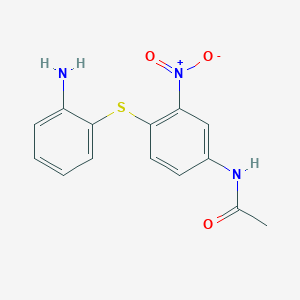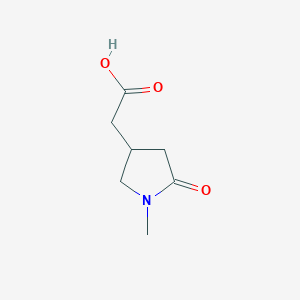
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester (6-BMPNA-Me) is a synthetic compound that is used in various scientific research applications. It is a brominated derivative of nicotinic acid and is used as a ligand for a variety of biochemical and physiological studies. 6-BMPNA-Me is a white crystalline solid with a purity of 95%. It is insoluble in water, but soluble in organic solvents such as ethanol and methanol.
Wirkmechanismus
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% binds to nicotinic acid receptors, which are involved in the regulation of glucose and lipid metabolism. It acts as an agonist, stimulating the receptor to release hormones and enzymes that regulate glucose and lipid metabolism.
Biochemical and Physiological Effects
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% has been found to have a number of biochemical and physiological effects. It has been found to increase the activity of the enzyme lipoprotein lipase, which is involved in the breakdown of triglycerides. It has also been found to increase the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. In addition, 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% has been found to increase the activity of the enzyme glucose-6-phosphatase, which is involved in the breakdown of glucose.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% in laboratory experiments has several advantages. It is a highly pure compound, with a purity of 95%. This makes it ideal for use in biochemical and physiological studies, as it reduces the risk of contamination. In addition, 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% is insoluble in water, which makes it easier to handle and store.
However, there are some limitations to the use of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% in laboratory experiments. It is a synthetic compound, which means that it is not naturally occurring and therefore may not be as effective as naturally occurring compounds. In addition, it is a relatively new compound, and there is still much to be learned about its effects and mechanisms of action.
Zukünftige Richtungen
The use of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% in laboratory experiments has the potential to provide valuable insights into the regulation of glucose and lipid metabolism. In the future, it may be used to study the effects of different concentrations of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% on the activity of enzymes involved in the regulation of glucose and lipid metabolism. In addition, it may be used to study the effects of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% on the activity of other enzymes involved in metabolism. Furthermore, it may be used to study the effects of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% on cell signaling pathways involved in metabolic processes, such as the insulin and leptin pathways. Finally, it may be used to study the effects of 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% on gene expression, which may provide insights into the regulation of glucose and lipid metabolism.
Synthesemethoden
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% is synthesized by a two-step process. The first step involves the reaction of 4-bromo-3-methylphenol and nicotinic acid in aqueous acetic acid. The second step involves the esterification of the product with methyl chloride in the presence of anhydrous potassium carbonate. This process yields 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% is used in various scientific research applications. It is used as a ligand in biochemical and physiological studies, such as the study of nicotinic acid receptors, which are involved in the regulation of glucose and lipid metabolism. 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% is also used as a tool in the study of enzyme structure and function. It has been used to study the structure and function of nicotinic acid receptors, as well as the regulation of glucose and lipid metabolism.
Eigenschaften
IUPAC Name |
methyl 6-(4-bromo-3-methylphenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-9-7-11(4-5-12(9)15)19-13-6-3-10(8-16-13)14(17)18-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPFENHSUKHNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
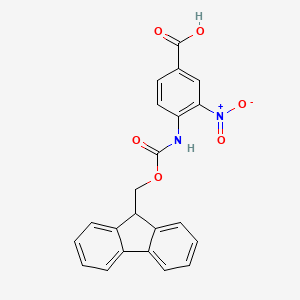


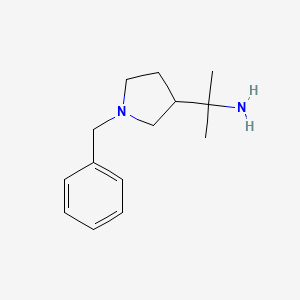

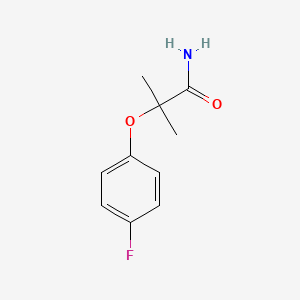
![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)
